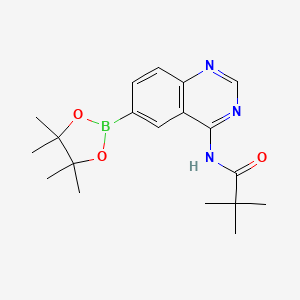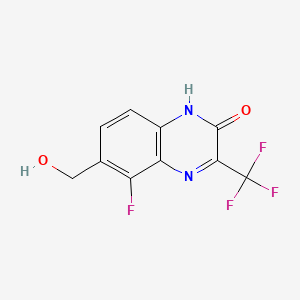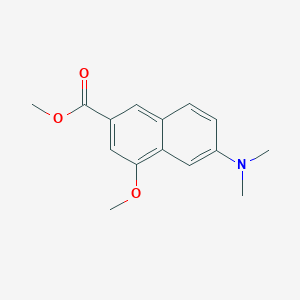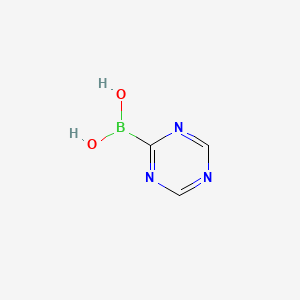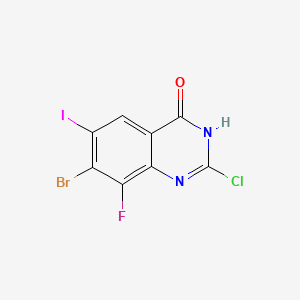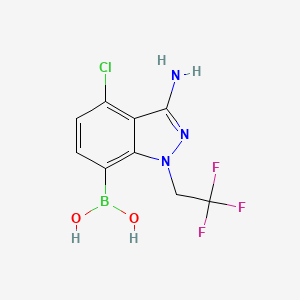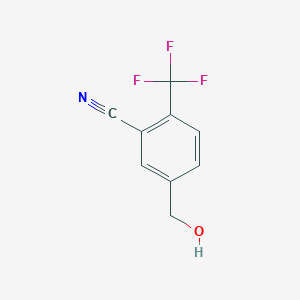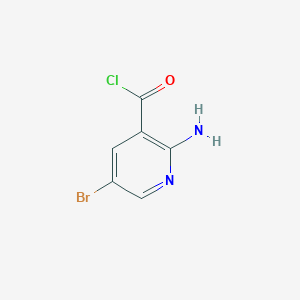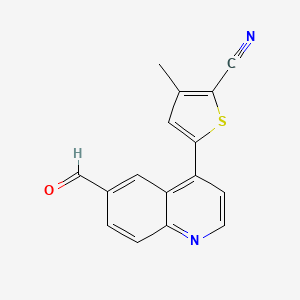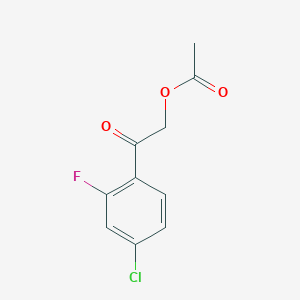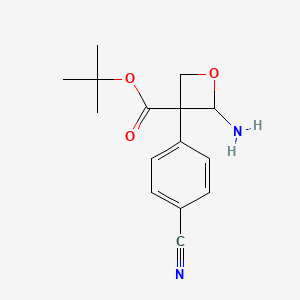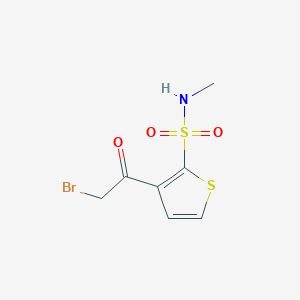
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide is a chemical compound with the molecular formula C₇H₈BrNO₃S₂ It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromoacetyl group and a sulfonamide group attached to the thiophene ring
准备方法
The synthesis of n-Methyl-3-bromoacetyl-2-thiophenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Bromination: Thiophene is brominated to introduce a bromine atom at the 3-position of the ring.
Acetylation: The brominated thiophene is then acetylated to introduce the bromoacetyl group.
Sulfonamidation: Finally, the acetylated thiophene undergoes sulfonamidation to introduce the sulfonamide group, resulting in the formation of this compound.
The reaction conditions for each step typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
化学反应分析
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom or other functional groups.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds, forming new bonds and potentially leading to the formation of larger molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide has a wide range of scientific research applications, including:
Biology: Researchers study the biological activity of this compound and its derivatives to explore their potential as therapeutic agents. Thiophene derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of n-Methyl-3-bromoacetyl-2-thiophenesulfonamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the interactions.
相似化合物的比较
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide can be compared with other thiophene derivatives, such as:
n-Methyl-3-acetyl-2-thiophenesulfonamide: Similar structure but lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromoacetylthiophene: Lacks the sulfonamide group, which may affect its solubility and interaction with biological targets.
Thiophene-2-sulfonamide: Lacks both the bromoacetyl and methyl groups, resulting in different chemical and biological properties.
属性
CAS 编号 |
138891-02-8 |
|---|---|
分子式 |
C7H8BrNO3S2 |
分子量 |
298.2 g/mol |
IUPAC 名称 |
3-(2-bromoacetyl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C7H8BrNO3S2/c1-9-14(11,12)7-5(2-3-13-7)6(10)4-8/h2-3,9H,4H2,1H3 |
InChI 键 |
VUGWOVVGJNBFMK-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=C(C=CS1)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


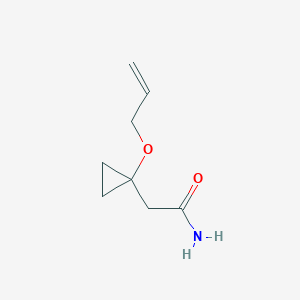
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
